molecular formula C7H14Cl2N4 B1460251 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride CAS No. 1989659-67-7

1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride

Cat. No.: B1460251
CAS No.: 1989659-67-7
M. Wt: 225.12 g/mol
InChI Key: FREZOOVYKSDTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Isomerism

1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride consists of two distinct heterocyclic systems connected by a methylene bridge. The primary structure features a 1,2,3-triazole ring linked to a pyrrolidine moiety, with two hydrochloride counterions stabilizing the basic nitrogen atoms.

The 1,2,3-triazole component is a five-membered aromatic heterocycle containing three consecutive nitrogen atoms at positions 1, 2, and 3. This ring system exhibits distinctive aromatic character with a planar conformation. The pyrrolidine unit is a saturated five-membered ring containing one nitrogen atom at position 1, providing a basic center within the molecule.

The compound's structural isomerism potential is noteworthy. While the title compound contains specifically a 1,2,3-triazole moiety, related compounds with 1,2,4-triazole configurations exist, as evidenced by the analog 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride. The position of substitution on the triazole ring is also critical, as 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles demonstrate different spatial arrangements and properties.

The connection point between the two heterocycles occurs at the N-1 position of the triazole ring and the exocyclic methylene group attached to the C-2 position of the pyrrolidine. This specific connectivity pattern influences the overall three-dimensional structure and conformational preferences of the molecule.

IUPAC Nomenclature and CAS Identification

The systematic IUPAC nomenclature for the compound is 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride. This name precisely describes the structural arrangement, indicating:

  • A 1H-1,2,3-triazole core structure
  • Substitution at the N-1 position of the triazole
  • A pyrrolidin-2-ylmethyl substituent
  • The presence of two equivalents of hydrochloride

The compound is registered in chemical databases with CAS Registry Number 1989659-67-7. Alternative synonyms include:

  • 1-(pyrrolidin-2-ylmethyl)triazole dihydrochloride
  • 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride

The parent compound without the hydrochloride counterions is identified as 1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole with CID 84020859 in the PubChem database.

Stereochemical and Conformational Analysis

The stereochemistry and conformational dynamics of 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride center primarily on the pyrrolidine ring, as the triazole component maintains aromaticity and planarity.

The pyrrolidine ring exhibits conformational flexibility characterized by a pseudorotational process that interconverts between various envelope (E) and twisted (T) conformations. This pseudorotation can be described using two key parameters:

  • The phase angle (P): A periodic variable (0°–360°) indicating which atoms lie outside the ring plane
  • Maximum puckering amplitude (Φmax): Typically ranging from 35°–45°, describing the degree of distortion from planarity

The C-2 carbon of the pyrrolidine ring, which bears the methylene linker to the triazole, represents a stereocenter if no specific stereochemical designation is provided. This creates potential for R and S enantiomers, though many commercial preparations may exist as racemates.

Computational studies of pyrrolidine derivatives using density functional theory (DFT) methods indicate that these rings typically occupy two predominant conformational states in equilibrium. The energy barrier for pseudorotation in unsubstituted pyrrolidine is relatively low (approximately 0.6 kcal/mol), allowing facile interconversion between conformers. However, the attachment of the bulky triazole moiety through the methylene linker likely influences this conformational landscape.

The preferred conformations of the pyrrolidine ring in this compound can be expected to favor regions of the pseudorotation cycle that minimize steric interactions between the ring and the triazole substituent.

Elemental Composition and Molecular Weight

The precise molecular formula of 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride is C₇H₁₄Cl₂N₄. This composition can be broken down into the constituent elements as follows:

Element Count Atomic Weight Total Mass Contribution Mass Percentage
Carbon (C) 7 12.011 84.077 37.35%
Hydrogen (H) 14 1.008 14.112 6.27%
Nitrogen (N) 4 14.007 56.028 24.89%
Chlorine (Cl) 2 35.453 70.906 31.50%
Total 225.123 100%

The molecular weight of the compound is therefore calculated as 225.12 g/mol. The parent free base (C₇H₁₂N₄) has a molecular weight of 152.20 g/mol, with the two hydrochloride units contributing an additional 72.92 g/mol.

The compound possesses a relatively high nitrogen content (24.89% by mass), reflecting its heterocyclic nature with four nitrogen atoms distributed between the triazole (three nitrogens) and pyrrolidine (one nitrogen) rings.

Spectroscopic Identification (NMR, IR, MS)

Spectroscopic methods provide critical information for structural confirmation and purity assessment of 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would exhibit several characteristic signals:

  • Triazole ring protons: The C-H protons of the triazole ring typically appear as singlets in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effect of the adjacent nitrogen atoms
  • Methylene bridge protons: Expected to appear as doublets or multiplets in the range of δ 4.0-4.8 ppm, with potential diastereotopic splitting if the pyrrolidine C-2 position creates a chiral environment
  • Pyrrolidine ring protons: The pyrrolidine ring produces complex multiplet patterns between δ 1.5-4.0 ppm, with the C-H adjacent to the nitrogen (C-2) appearing more downfield than other ring protons
  • Amine protons: The protonated nitrogen atoms would show broad signals at variable chemical shifts depending on exchange rates and solvent conditions

The ¹³C NMR spectrum would display signals for:

  • Triazole carbon atoms (approximately δ 120-140 ppm)
  • Pyrrolidine carbon atoms (approximately δ 25-60 ppm)
  • Methylene bridge carbon (approximately δ 50-55 ppm)

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

  • N-H stretching vibrations (approximately 3100-3300 cm⁻¹)
  • C-H stretching of the aromatic triazole ring (approximately 3100 cm⁻¹)
  • C-H stretching of the pyrrolidine ring (approximately 2800-3000 cm⁻¹)
  • C=C and C=N stretching of the triazole ring (approximately 1400-1650 cm⁻¹)

Mass Spectrometry (MS)

Mass spectrometric analysis would provide molecular weight confirmation and fragmentation patterns:

  • The parent molecular ion [M-2HCl]⁺ would appear at m/z 152, corresponding to the free base after loss of both hydrochloride counterions
  • Common fragmentation patterns might include:
    • Loss of the triazole ring (m/z 70, pyrrolidine fragment)
    • Loss of the pyrrolidine ring (m/z 82, triazole fragment)
    • Cleavage of the methylene bridge

The distinctive isotope pattern of chlorine (³⁵Cl/³⁷Cl) would be evident in fragment ions still containing the chloride counterions, with characteristic M+2 peaks at approximately one-third the intensity of the main peaks.

Coupling this spectroscopic data with complementary analytical techniques such as elemental analysis would provide comprehensive structural confirmation of 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride.

Properties

IUPAC Name

1-(pyrrolidin-2-ylmethyl)triazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-2-7(8-3-1)6-11-5-4-9-10-11;;/h4-5,7-8H,1-3,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREZOOVYKSDTES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2C=CN=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride (CAS: 1989659-67-7) is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antiviral, antibacterial, and anti-inflammatory properties, supported by case studies and research findings.

1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride is characterized by the following structural and chemical properties:

PropertyDetails
Molecular FormulaC₇H₁₃Cl₂N₃
Molecular Weight196.11 g/mol
CAS Number1989659-67-7
SolubilitySoluble in water and ethanol

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an antiviral agent, antibacterial agent, and anti-inflammatory compound.

Antiviral Activity

Recent studies have highlighted the antiviral properties of triazole derivatives. For instance:

  • Mechanism of Action : Triazoles act by inhibiting viral replication and interfering with viral protein synthesis. This has been demonstrated in several studies where derivatives showed significant activity against viruses such as Herpes Simplex Virus (HSV) and Tobacco Mosaic Virus (TMV) .
  • Case Study : A study evaluated the antiviral efficacy of various triazole derivatives against HSV. The results indicated that compounds with a similar structure to 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole exhibited a reduction in viral plaques by up to 69% at specific concentrations .

Antibacterial Activity

Triazole compounds are also noted for their antibacterial properties:

  • Mechanism : The antibacterial activity is believed to stem from the disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
  • Research Findings : In vitro studies have shown that triazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 5 µg/mL for certain derivatives .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole compounds has been explored in various contexts:

  • Mechanism : Anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Case Study : In a model of acute inflammation, a related triazole compound demonstrated a significant reduction in edema formation compared to control groups .

Summary of Research Findings

Activity TypeCompound TestedResultsReference
AntiviralTriazole derivativesUp to 69% reduction in HSV plaques
AntibacterialVarious triazole derivativesMIC as low as 5 µg/mL against E. coli
Anti-inflammatoryRelated triazole compoundsSignificant reduction in edema

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • Recent studies have investigated the antiproliferative effects of triazole derivatives against various cancer cell lines. For instance, compounds bearing the 1,2,3-triazole moiety have shown significant activity against human cancer cells, suggesting potential as anticancer agents .
    • A specific study highlighted the synthesis of hybrid capsaicinoids containing triazoles and their testing against multiple cancer cell lines, demonstrating promising results in inhibiting cell growth .
  • Drug Metabolism Regulation
    • The compound has been studied for its interaction with the Pregnane X receptor (PXR), a key regulator in drug metabolism. Variants of triazole derivatives showed varying binding affinities to PXR, indicating their potential role in modulating drug responses and metabolism .
  • Synthetic Chemistry
    • The compound serves as a versatile building block in synthetic chemistry. It can be synthesized via metal-catalyzed azide-alkyne cycloaddition (MAAC), which is a widely used method for creating diverse triazole derivatives . This synthetic route allows for the incorporation of various functional groups, enhancing the compound's applicability in drug design.

Case Studies and Research Findings

Study TitleFindingsReference
Antiproliferative Effects of Triazole DerivativesInvestigated the effects of synthesized triazole compounds on 60 cancer cell lines; significant inhibition observed.
Interaction with PXRExamined binding affinities of triazole derivatives; identified key structural features affecting activity.
Synthesis via MAACDiscussed efficient synthetic routes for triazoles; highlighted applications in drug discovery.

Potential Applications in Drug Development

  • Antimicrobial Agents
    • Triazole derivatives are known for their antifungal properties. The dihydrochloride form may enhance solubility and bioavailability, making it suitable for developing new antifungal agents.
  • Neurological Disorders
    • Compounds with triazole structures have been explored for their neuroprotective effects. The pyrrolidine ring may contribute to improved central nervous system penetration, suggesting potential applications in treating neurological disorders.
  • Agricultural Chemistry
    • The unique structure of 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride may also find applications as a pesticide or herbicide due to its biological activity against various pathogens.

Comparison with Similar Compounds

Positional Isomers on the Pyrrolidine Ring

  • 1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride (CAS: 1808077-79-3): Molecular formula: C₇H₁₃ClN₄. Differs in the attachment of the methyl group to the pyrrolidine 3-position instead of 2-position.
  • 1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride (CAS: 1955557-41-1):

    • Direct substitution of pyrrolidin-3-yl on the triazole ring. The absence of a methyl spacer reduces conformational flexibility compared to the target compound, which may limit binding to certain enzymes or receptors .

Functional Group Modifications

  • [1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride (CAS: 1774897-17-4): Features a hydroxymethyl group on the triazole ring. This modification increases hydrophilicity (evidenced by higher CCS values for polar adducts) and may enhance solubility but could sterically hinder interactions with hydrophobic binding pockets .

Analogues with Alternative Heterocycles

Pyrazole-Based Derivatives

  • 1-Pyrrolidin-3-yl-1H-pyrazole dihydrochloride (CAS: 1242339-08-7):

    • Replaces the 1,2,3-triazole with a pyrazole ring. Pyrazole’s reduced nitrogen content and altered electronic properties may decrease hydrogen-bonding capacity, impacting target affinity .
  • 5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride (CAS: 1361114-72-8):

    • Substitutes triazole with pyrazole and relocates the pyrrolidine to the 5-position. This structural rearrangement could influence metabolic stability due to changes in steric bulk .

Piperidine-Based Analogues

  • [1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride (CAS: 1354952-90-1): Replaces pyrrolidine with a six-membered piperidine ring. The larger ring size increases conformational flexibility and may enhance binding to larger active sites but reduce selectivity .

Antifungal Triazole Derivatives

  • Propiconazole includes a dioxolane ring and dichlorophenyl group, contributing to its antifungal activity via cytochrome P450 inhibition. In contrast, the target compound lacks these hydrophobic groups, suggesting divergent biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most established and widely used method for synthesizing 1,2,3-triazole derivatives, including the target compound, is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry." This method involves:

  • Step 1: Preparation of Azide Precursor
    The pyrrolidin-2-ylmethyl moiety is first converted into its corresponding azide derivative. For example, starting from a pyrrolidine-containing chloro compound, treatment with sodium azide in solvents like N,N-dimethylformamide (DMF) at ambient temperature for 12 hours yields the azide intermediate quantitatively.

  • Step 2: Cycloaddition Reaction
    The azide intermediate is then reacted with a terminal alkyne in the presence of a copper catalyst (commonly CuI or CuSO4/sodium ascorbate system). This reaction proceeds smoothly under mild conditions (room temperature to 80°C), forming the 1,4-disubstituted 1,2,3-triazole ring.

  • Step 3: Isolation and Purification
    The crude triazole product is purified via chromatographic methods or crystallization. The final product is converted into the dihydrochloride salt by treatment with hydrochloric acid, enhancing its aqueous solubility and stability.

This approach is supported by experimental data demonstrating high yields and stereochemical retention at the pyrrolidine chiral center (2S configuration), which is critical for biological activity.

Catalyst and Solvent Optimization

Optimization studies indicate that:

  • Catalysts: Copper(I) iodide (CuI) and palladium acetate (Pd(OAc)₂) have been screened, with CuI favored for its efficiency and selectivity in CuAAC reactions. Alternative catalysts like copper-iodide-doped neutral alumina have also been employed for reusability and greener synthesis.

  • Solvents: Polar aprotic solvents such as DMF, tetrahydrofuran (THF), and acetonitrile (MeCN) are commonly used. Density Functional Theory (DFT) calculations and high-throughput screening suggest DMF as optimal for balancing solubility and reaction rate.

  • Temperature: The reaction temperature is typically maintained between 25°C and 80°C, monitored by HPLC to optimize conversion and minimize side reactions.

Industrial Scale Preparation and Process Efficiency

For industrial production, the CuAAC reaction is scaled up with process intensification strategies including:

  • Continuous Flow Reactors: These reactors provide better control over reaction parameters (temperature, pressure, residence time), leading to improved yields and reproducibility.

  • Reaction Monitoring: High-performance liquid chromatography (HPLC) with C18 columns and trifluoroacetic acid (TFA) gradients is utilized for in-process monitoring of purity and conversion.

  • Purification: Orthogonal techniques such as Fourier-transform infrared spectroscopy (FTIR) confirm functional group formation (e.g., triazole C=N stretch near 1550 cm⁻¹), while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) verifies stereochemical integrity.

Alternative Preparation of the Triazole Core

While the CuAAC method is predominant, alternative approaches focus on the preparation of the 1H-1,2,3-triazole core itself, which can then be functionalized with the pyrrolidinylmethyl group.

One such method involves:

  • Oxidative Ring-Opening of Benzotriazole:
    Benzotriazole is oxidized using potassium permanganate under alkaline aqueous conditions to yield 1H-1,2,3-triazole-4,5-dicarboxylic acid with high purity and yield (~96%).

  • Decarboxylation and Purification:
    The dicarboxylic acid undergoes decarboxylation in DMF with catalysts such as quinoline or pyridine at 120°C for 4 hours, producing high-purity 1H-1,2,3-triazole (purity >99.5%, yield ~95%).

  • Advantages:
    This method avoids traditional copper catalysts in the decarboxylation step, reducing environmental impact and improving product stability. The process is amenable to large-scale production with simplified operations and reduced costs.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions / Options Notes
Azide Formation Sodium azide, DMF, ambient temperature, 12 h Quantitative yield, mild conditions
Cycloaddition Catalyst CuI, CuSO4/sodium ascorbate, copper-iodide-doped alumina CuI preferred for efficiency; alumina catalyst reusable
Solvent DMF, THF, MeCN DMF favored for solubility and reaction rate
Temperature 25–80°C Monitored by HPLC for optimal conversion
Purification Techniques Chromatography, crystallization, salt formation (HCl) Dihydrochloride salt enhances solubility and stability
Alternative Core Synthesis Oxidation of benzotriazole with KMnO4, decarboxylation (quinoline/pyridine catalyst) High purity triazole core, avoids copper catalysts in decarboxylation
Scale-up Methods Continuous flow reactors, reaction monitoring (HPLC, FTIR, NMR) Improved yield, reproducibility, and process control

Research Findings and Practical Considerations

  • The stereochemistry of the pyrrolidine moiety is preserved throughout the synthesis, crucial for biological activity.

  • Computational chemistry methods (DFT) combined with experimental high-throughput screening have been effective in optimizing solvent, catalyst loading, and temperature to reduce trial-and-error experimentation.

  • Orthogonal analytical methods (HPLC, FTIR, NMR) ensure product purity and structural integrity.

  • The dihydrochloride salt form is preferred for pharmaceutical formulation due to enhanced aqueous solubility and stability.

  • Environmentally friendly catalysts and processes (e.g., copper-iodide-doped alumina, quinoline/pyridine catalysts) are emerging to reduce heavy metal contamination and improve sustainability.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride to improve yield and purity?

  • Methodology :

  • Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error approaches .
  • Implement statistical design of experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions with minimal experimental runs .
  • Example workflow :
ParameterTraditional ApproachICReDD Approach (Computational + DoE)
Reaction Time5–10 trials2–3 iterations via path-search algorithms
Yield Optimization70–80% (empirical)85–92% (model-guided)

Q. What analytical techniques are most reliable for characterizing 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride?

  • Methodology :

  • HPLC with UV/Vis detection for purity assessment, using gradient elution (e.g., C18 column, 0.1% TFA in water/acetonitrile) .
  • FTIR spectroscopy to confirm functional groups (e.g., triazole C-N stretch at ~1,500 cm⁻¹, pyrrolidine N-H bend at ~1,600 cm⁻¹) .
  • NMR (¹H/¹³C) for structural validation, with DMSO-d₆ as solvent to resolve diastereotopic protons in the pyrrolidine ring .
  • Example data :
TechniqueKey Peaks/DataReference Compound (Similar Structure)
¹H NMRδ 3.2–3.5 (pyrrolidine CH₂), δ 7.8 (triazole CH)3-(1-methyl-1H-triazol-4-yl)piperidine dihydrochloride

Q. How can solubility and stability be evaluated for this compound in aqueous buffers?

  • Methodology :

  • Perform shake-flask experiments with buffered solutions (pH 1–10) to measure equilibrium solubility .
  • Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation products .
  • Critical factors : Ionic strength (HCl counterion), temperature, and pH-dependent protonation of the pyrrolidine nitrogen .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity trends in triazole-pyrrolidine derivatives under varying catalytic conditions?

  • Methodology :

  • Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps (e.g., C-N bond formation vs. cyclization) .
  • Compare computational reaction profiles (e.g., Gibbs free energy barriers) with experimental yields to resolve discrepancies .
  • Case study : Disputed nucleophilic vs. electrophilic pathways in triazole formation can be clarified via in situ FTIR monitoring of intermediate species .

Q. How can computational modeling guide the design of analogs with enhanced biological activity?

  • Methodology :

  • Use molecular docking (e.g., AutoDock Vina) to screen virtual libraries against target receptors (e.g., kinases, GPCRs) .
  • Apply QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on triazole) with activity .
  • Example optimization : Introducing a methyl group at the pyrrolidine 2-position may enhance binding affinity by 20–30%, as seen in related piperidine-triazole analogs .

Q. What strategies resolve discrepancies in crystallographic data for dihydrochloride salts of nitrogen-containing heterocycles?

  • Methodology :

  • Perform synchrotron X-ray diffraction to improve resolution for small, hygroscopic crystals .
  • Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., Cl⁻⋯H-N hydrogen bonds) that stabilize the crystal lattice .
  • Key challenge : Counterion disorder in dihydrochloride salts often requires constrained refinement or twinning correction .

Q. How can reaction engineering improve scalability of triazole-pyrrolidine synthesis?

  • Methodology :

  • Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., triazole dimerization) .
  • Use membrane separation (e.g., nanofiltration) for efficient removal of unreacted reagents and byproducts .
  • Case study : A 10-fold scale-up achieved 88% yield (vs. 85% in batch) with <2% impurities via flow chemistry .

Data Contradiction Analysis

Q. Why do reported pKa values for the pyrrolidine nitrogen vary across studies?

  • Root cause : Solvent effects (DMSO vs. water) and counterion interactions (Cl⁻) perturb protonation equilibria .
  • Resolution : Standardize measurements using potentiometric titration in aqueous buffer and validate with DFT-calculated pKa .

Q. How to address inconsistencies in biological assay results for this compound?

  • Critical steps :

  • Verify compound integrity post-assay via LC-MS to rule out degradation .
  • Control for batch-to-batch variability in salt form (e.g., hydrate vs. anhydrous) .
  • Use isogenic cell lines to minimize genetic background noise in in vitro studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.